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molecular formula C10H9NO2 B1605778 2-Methoxyquinolin-8-ol CAS No. 74668-72-7

2-Methoxyquinolin-8-ol

Cat. No. B1605778
M. Wt: 175.18 g/mol
InChI Key: AJWJCDDMGBKWAW-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a solution of 8-(benzyloxy)-2-methoxyquinoline (2.2 g, 8.3 mmol) in EtOH (40 mL) was added Pd/C (230 mg). The mixture was stirred at 25° C. for 16 h under an atmosphere of H2. The mixture was filtered, and the filtrate was evaporated to give the desired compound (1.2 g, 83%). 1HNMR (CDCl3, 400 MHz) δ: 7.91 (d, J=8.8 Hz, 1H), 7.52 (br. s., 1H), 7.23-7.15 (m, 2H), 7.07 (dd, J=1.4, 7.2 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H), 3.99 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mg
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([O:19][CH3:20])[CH:15]=[CH:14]2)C1C=CC=CC=1>CCO.[Pd]>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]2[C:18](=[C:9]([OH:8])[CH:10]=[CH:11][CH:12]=2)[N:17]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
230 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 16 h under an atmosphere of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=NC2=C(C=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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